molecular formula C31H24N2O3 B2376401 N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 377760-77-5

N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2376401
CAS RN: 377760-77-5
M. Wt: 472.544
InChI Key: DARGSFWMZAULPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C31H24N2O3 and its molecular weight is 472.544. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

Research has focused on the synthesis and transformation of quinoline derivatives, demonstrating the chemical versatility and potential for generating diverse bioactive molecules. For instance, Dyachenko and Vovk (2012) explored the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides, leading to the synthesis of new 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles and 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide derivatives. Such synthetic pathways illustrate the compound's role in the development of novel chemical entities with potential therapeutic applications (Dyachenko & Vovk, 2012).

Biological Activity and Applications

The synthesis and evaluation of quinoline derivatives have also been targeted for their potential cytotoxic activities, suggesting applications in cancer research. For example, Bu et al. (2001) synthesized a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines with cationic side chains from aminoanthraquinones, demonstrating significant cytotoxic activity against various cancer models. These findings hint at the potential use of similar compounds in the development of new anticancer agents (Bu et al., 2001).

Chemical Reactivity and Molecular Interactions

The study of quinoline derivatives extends to understanding their chemical reactivity and interaction with biological molecules. For instance, research on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide by Batalha et al. (2019) provides insights into how such compounds can be selectively modified, offering a glimpse into their potential pharmaceutical applications and interactions with biological targets (Batalha et al., 2019).

Antimicrobial Agents

Compounds with quinoline cores have been explored for their antimicrobial properties as well. Desai, Dodiya, and Shihora (2011) synthesized a series of quinazolinone and thiazolidinone derivatives, showing significant in vitro antibacterial and antifungal activities. This research underscores the potential of quinoline derivatives in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N2O3/c1-19-13-15-25-23(17-19)27(21-9-5-3-6-10-21)28(30(35)32-25)31(36)33-26-16-14-20(2)18-24(26)29(34)22-11-7-4-8-12-22/h3-18H,1-2H3,(H,32,35)(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARGSFWMZAULPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)C)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide

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